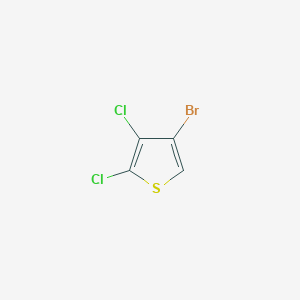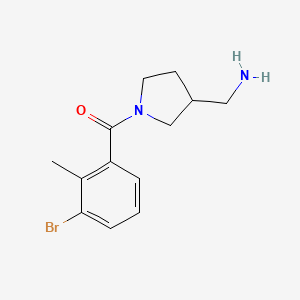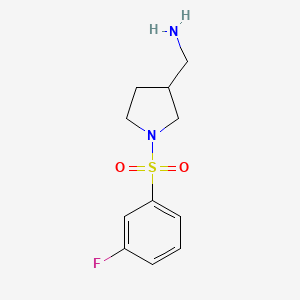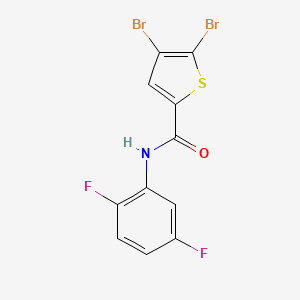
4-Bromo-2,3-dichlorothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3-dichlorothiophene is a halogenated thiophene derivative with the molecular formula C4HBrCl2S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2,3-dichlorothiophene can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of thiophene derivatives. For instance, starting with 2,3-dichlorothiophene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective halogenation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,3-dichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene 1,1-dioxide or reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Major products include thiophene 1,1-dioxide derivatives.
Reduction: Products include dihydrothiophene derivatives.
Applications De Recherche Scientifique
4-Bromo-2,3-dichlorothiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3-dichlorothiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
- 3-Bromo-2,5-dichlorothiophene
Uniqueness
4-Bromo-2,3-dichlorothiophene is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other halogenated thiophenes. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C4HBrCl2S |
|---|---|
Poids moléculaire |
231.92 g/mol |
Nom IUPAC |
4-bromo-2,3-dichlorothiophene |
InChI |
InChI=1S/C4HBrCl2S/c5-2-1-8-4(7)3(2)6/h1H |
Clé InChI |
VCMANBMYQDPNDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(S1)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)

![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)




![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)



![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
